N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a complex organic compound that integrates multiple functional groups, including triazole, thiadiazole, and benzamide. These structural features contribute to its potential biological activities and chemical reactivity. The compound is primarily researched for its applications in medicinal chemistry, particularly in the development of pharmaceuticals.
This compound is classified under the category of heterocyclic compounds due to the presence of nitrogen-containing rings (triazole and thiadiazole). It is synthesized through multi-step organic reactions and is often studied in the context of drug discovery due to its promising pharmacological properties. The compound's structural complexity allows for various modifications that can enhance its biological activity.
The synthesis of N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide typically involves several key steps:
In industrial settings, optimizing these synthetic routes is crucial for enhancing yield and purity. Techniques such as continuous flow synthesis and high-throughput screening are employed to streamline production processes while ensuring safety and scalability.
The molecular structure of N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide can be described by the following data:
Property | Value |
---|---|
Molecular Formula | C19H20N6O3S |
Molecular Weight | 396.46 g/mol |
IUPAC Name | N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide |
InChI | InChI=1S/C19H20N6O3S/c1-13(21)15(23)14(22)19(30)25-18(29)17(27)16(28)12-10-11(24)9-8/h8-12H,1-7H3,(H,21,23)(H,25) |
InChI Key | XXXXXX (to be determined based on full InChI) |
This structure highlights the presence of multiple aromatic systems and heterocycles that contribute to the compound's properties.
N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide can undergo various chemical reactions:
Typical reagents used include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Controlled temperatures and specific solvents are essential for achieving desired transformations.
The mechanism of action for N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide involves its interaction with specific molecular targets within biological systems:
The physical properties of N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide include:
Chemical properties include stability under various pH conditions and solubility in organic solvents. Detailed analyses such as melting point determination and solubility tests are essential for characterizing this compound further.
N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide has several scientific applications:
This compound exemplifies how complex organic molecules can serve as a basis for developing new therapeutic agents through targeted modifications and understanding their mechanisms of action.
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8